Tert-butyl 4-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperazine-1-carboxylate
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Overview
Description
4-(4-Oxo-3,4-dihydro-quinazolin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxo-3,4-dihydro-quinazolin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Attachment of Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to bioactive molecules.
Medicine
The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, it is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Oxo-3,4-dihydro-quinazolin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the piperazine moiety may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Oxo-3,4-dihydro-quinazolin-2-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 4-(4-Oxo-3,4-dihydro-quinazolin-2-ylmethyl)-morpholine-1-carboxylic acid tert-butyl ester
Uniqueness
The presence of the piperazine ring in 4-(4-Oxo-3,4-dihydro-quinazolin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester distinguishes it from similar compounds, potentially offering unique pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C18H24N4O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(24)22-10-8-21(9-11-22)12-15-19-14-7-5-4-6-13(14)16(23)20-15/h4-7H,8-12H2,1-3H3,(H,19,20,23) |
InChI Key |
MGGSTMRCTQAAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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